1-Carbamoylazetidine-3-carboxylic acid
Description
Historical Context and Evolution of Azetidine (B1206935) Ring Systems
The study of four-membered nitrogen heterocycles, like azetidines, has evolved significantly over the years. Initially, the synthesis of such strained ring systems posed a considerable challenge to chemists. ub.bw Early methods often resulted in low yields, but persistent research has led to the development of numerous, more efficient synthetic routes. magtech.com.cn Key advancements include various cyclization and cycloaddition reactions. ub.bwmagtech.com.cn For instance, the Staudinger ketene-imine cycloaddition has been a cornerstone for producing 2-azetidinones (β-lactams), which are structurally related to azetidines. taylorandfrancis.com Over the last decade, there has been a surge in new synthetic methodologies, including Pd-catalyzed cyclizations, ring contractions of larger heterocycles, and ring expansions of smaller ones, making diversely functionalized azetidines more accessible. magtech.com.cnrsc.org
Structural Significance of Constrained Four-Membered Nitrogen Heterocycles
The defining feature of azetidines is the considerable ring strain inherent in the four-membered ring, estimated at approximately 25.4 kcal/mol. rsc.org This strain is intermediate between the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines. rsc.org This unique level of strain makes the azetidine ring stable enough for handling while also being susceptible to selective ring-opening reactions under appropriate conditions, providing a gateway to complex amine structures. rsc.orgbritannica.com
The constrained, non-planar geometry of the azetidine ring provides a rigid scaffold. enamine.netnih.gov When incorporated into larger molecules, this rigidity can reduce the conformational flexibility of the molecule, which is highly advantageous in drug design as it can lead to higher binding affinity with biological targets. enamine.net The nitrogen atom within the ring also offers a site for synthetic modification and can act as a hydrogen bond acceptor or a basic center in physiological environments. nih.gov
General Importance in the Synthesis of Diverse Molecular Architectures
Azetidines are versatile building blocks and intermediates in organic synthesis. nih.govmagtech.com.cn Their ability to undergo ring-opening and ring-expansion reactions allows chemists to construct a variety of other heterocyclic systems and linear amine-containing compounds. ub.bw They serve as valuable scaffolds for creating fused, bridged, and spirocyclic ring systems, which are of great interest in the development of new chemical entities. nih.govnih.gov
Furthermore, azetidine carboxylic acids are used as unnatural amino acids in peptidomimetics, enabling the synthesis of novel peptides with altered conformations and enhanced stability. ub.bw The incorporation of these constrained amino acids can induce specific secondary structures in peptides. The development of synthetic methods to produce enantiomerically pure azetidines has been crucial, as stereochemistry is vital for biological activity. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-carbamoylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c6-5(10)7-1-3(2-7)4(8)9/h3H,1-2H2,(H2,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSBLWGISBCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257118 | |
| Record name | 1-(Aminocarbonyl)-3-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197231-34-7 | |
| Record name | 1-(Aminocarbonyl)-3-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197231-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminocarbonyl)-3-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Carbamoylazetidine 3 Carboxylic Acid and Analogs
De Novo Azetidine (B1206935) Ring Construction Strategies
The creation of the azetidine ring from acyclic precursors, known as de novo synthesis, is a primary strategy for accessing 1-Carbamoylazetidine-3-carboxylic acid and its derivatives. These methods can be broadly categorized into cycloaddition reactions, where the ring is formed from two or more separate molecules, and intramolecular cyclizations, where a single linear molecule is induced to form a ring.
Cycloaddition Reactions in Azetidine Formation
Cycloaddition reactions offer a powerful means of converging multiple components to rapidly assemble the azetidine core. These reactions are characterized by the formation of two new sigma bonds, leading to a cyclic product.
The [2+2] cycloaddition is a cornerstone of azetidine synthesis, involving the reaction of a two-atom component with another two-atom component. A classic and widely used example is the Staudinger ketene-imine cycloaddition, which has been employed since its discovery in 1907 to produce a variety of substituted 2-azetidinones (β-lactams). mdpi.com In this reaction, a ketene (B1206846), often generated in situ from an acyl chloride and a tertiary amine, reacts with an imine to form the four-membered ring. mdpi.com The stereoselectivity of the Staudinger synthesis can be complex, but it remains a highly general method for accessing diverse β-lactams. mdpi.com
More recent advancements include photocatalytic [2+2] cycloadditions. acs.org Visible-light-mediated triplet energy transfer can enable the cycloaddition between components like oximes and alkenes to yield highly functionalized azetidines. springernature.comchemrxiv.org These methods are noted for their mild conditions and operational simplicity. chemrxiv.org For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, offering a stereoselective and atom-economic route to functionalized azetidines. acs.org These modern approaches expand the utility of [2+2] cycloadditions in synthesizing complex azetidine scaffolds. rsc.org
Table 1: Examples of [2+2] Cycloaddition Reactions for Azetidine Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Key Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Staudinger Cycloaddition | Ketene (from acyl chloride) | Imine | Tertiary amine (e.g., Et₃N) | 2-Azetidinone (β-Lactam) | mdpi.com |
| Photocycloaddition | Cyclic Oxime | Alkene | Visible light, Iridium photocatalyst | Functionalized Azetidine | springernature.comchemrxiv.org |
| Dehydrogenative Photocycloaddition | Amine (Dihydroquinoxalinone) | Alkene | Photoredox catalyst (e.g., Ir(ppy)₃) | Fused Azetidinone | acs.org |
The [3+1] cycloaddition strategy involves the reaction of a three-atom component with a single-atom synthon. This approach has emerged as a valuable method for constructing tetrasubstituted azetidines. nih.gov One notable example is the copper-catalyzed enantioselective [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates, which can achieve high enantiomeric excess. nih.gov
Another significant [3+1] cycloaddition involves the reaction of donor-acceptor (D-A) aziridines with isocyanides. acs.org Using a chiral N,N′-dioxide/Mg(II) complex as a catalyst, this method provides a facile route to enantioenriched azetidines bearing an external C=N bond with excellent yields and enantioselectivity. acs.org This reaction proceeds under mild conditions and avoids the formation of common byproducts. acs.org Yttrium(III) triflate has also been used to catalyze the [3+1] cycloaddition of azomethine ylides (derived from aziridines) with aromatic isocyanides. rsc.org
Table 2: Examples of [3+1] Cycloaddition Reactions for Azetidine Synthesis
| Three-Atom Component | One-Atom Component | Key Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Imido-sulfur ylide | Enoldiazoacetate | Copper catalyst, chiral sabox ligand | Enantioselective 2-Azetine | nih.gov |
| Donor-Acceptor Aziridine (B145994) | Isocyanide | Chiral N,N′-dioxide/Mg(II) complex | Enantioenriched exo-imido Azetidine | acs.org |
| Azomethine ylide (from Aziridine) | Aromatic Isocyanide | Y(OTf)₃ | Azetidine derivative | rsc.org |
Intramolecular Cyclization Approaches
Forming the azetidine ring through the cyclization of a single, functionalized linear precursor is a robust and common strategy. These reactions typically involve the formation of a C-N bond via an intramolecular nucleophilic substitution.
Base-promoted intramolecular cyclization is a frequently used method for synthesizing the azetidine ring. This approach typically involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule, displacing a leaving group. rsc.org A key strategy for producing azetidine-3-carboxylic acid derivatives involves the base-induced cyclization of precursors like dibromo amino esters. rsc.orgresearchgate.net For example, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates was developed through the base-induced cyclization of alkyl 2-(bromomethyl)acrylates after amination and bromination steps. researchgate.net In some cases, aziridines are formed as the kinetically favored product, which can then be thermally isomerized to the thermodynamically more stable azetidine. rsc.orgresearchgate.net
Table 3: Examples of Base-Promoted Ring Closure for Azetidine Synthesis
| Precursor | Base | Key Transformation | Product | Reference |
|---|---|---|---|---|
| Dibromo amino ester | Not specified | Intramolecular cyclization | 3-Bromoazetidine-3-carboxylic acid ester | rsc.org |
| Aminated/Brominated alkyl 2-(bromomethyl)acrylate | Not specified | Base-induced cyclization | Alkyl 3-bromoazetidine-3-carboxylate | researchgate.net |
| α-bromo N-sulfonylpyrrolidinone | Potassium carbonate | Nucleophilic addition-ring contraction | α-carbonylated N-sulfonylazetidine | organic-chemistry.org |
Amine-mediated cyclizations represent a direct and efficient pathway to the azetidine core, where an amine serves as the nitrogen source for the heterocyclic ring. A patented process for synthesizing azetidine-3-carboxylic acid involves the reaction of diethyl bis(hydroxymethyl)malonate, which is first converted to a bis-electrophile (e.g., by triflation), followed by intramolecular cyclization using an amine. wipo.intgoogle.com This method provides a direct route to the core structure of azetidine-3-carboxylic acid, which is a precursor for this compound.
Other amine-mediated strategies include the iodocyclisation of homoallyl amines, which can be used to stereoselectively form 2,4-cis-azetidines. rsc.org Furthermore, Lewis acid-catalyzed intramolecular aminolysis of epoxy amines provides another route. For instance, La(OTf)₃ can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford functionalized azetidines in high yields. nih.gov This reaction tolerates a wide variety of functional groups, making it a versatile tool for synthesizing complex azetidine analogs. nih.gov
Table 4: Examples of Amine-Mediated Cyclizations for Azetidine Synthesis
| Precursor | Amine Source | Key Conditions/Catalyst | Product | Reference |
|---|---|---|---|---|
| Diethyl bis(triflyloxymethyl)malonate | Amine (e.g., benzylamine) | Intramolecular cyclization | Azetidine-3-carboxylic acid derivative | wipo.intgoogle.com |
| Homoallyl amine | Internal amine | Iodine | 2-Iodomethyl-azetidine | rsc.org |
| cis-3,4-Epoxy amine | Internal amine | La(OTf)₃ | 3-Hydroxyazetidine | nih.gov |
Rearrangement-Based Syntheses
Rearrangement reactions offer powerful tools for the construction of complex molecular architectures from simpler precursors. In the context of azetidine synthesis, Wolff and thermal rearrangements have proven to be effective strategies.
Wolff Rearrangement for 2-Oxoazetidine-3-carboxylic Acid Derivatives
The Wolff rearrangement, a reaction that converts an α-diazocarbonyl compound into a ketene, has been successfully employed for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives. A notable application involves the thermally promoted Wolff rearrangement of diazotetramic acids. This method provides a versatile route to β-lactam (azetidin-2-one) structures, which are core components of many antibiotic drugs.
In this synthetic approach, diazotetramic acids undergo a ring contraction via the Wolff rearrangement to form a highly reactive ketene intermediate. This intermediate can then be trapped by a variety of nucleophiles, such as alcohols, amines, and thiols, to yield a diverse range of 2-oxoazetidine-3-carboxylic acid esters and amides. A significant advantage of this methodology is the ability to introduce substituents at the exocyclic carbonyl group in the final step of the synthesis by selecting the appropriate nucleophile. Furthermore, when chiral diazotetramic acids are used as starting materials, the reaction proceeds with high diastereoselectivity, exclusively affording trans-diastereomeric β-lactam products.
| Starting Material | Nucleophile | Product | Diastereoselectivity |
| Chiral Diazotetramic Acid | Alcohol (R'OH) | trans-2-Oxoazetidine-3-carboxylate | High |
| Chiral Diazotetramic Acid | Amine (R'NH2) | trans-2-Oxoazetidine-3-carboxamide | High |
| Chiral Diazotetramic Acid | Thiol (R'SH) | trans-2-Oxoazetidine-3-carbothioate | High |
Thermal Isomerization of Aziridine Precursors
The thermal isomerization of aziridine precursors provides another effective pathway to the azetidine core. This rearrangement involves the ring expansion of a suitably substituted aziridine to the more thermodynamically stable azetidine.
A key example of this strategy is the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives from alkyl 2-(bromomethyl)aziridine-2-carboxylates. The synthesis begins with the base-induced cyclization of α,β-unsaturated esters, which kinetically favors the formation of the three-membered aziridine ring. Subsequent heating of the aziridine product in a high-boiling solvent, such as dimethyl sulfoxide (B87167) (DMSO), induces a rearrangement to the corresponding 3-bromoazetidine-3-carboxylic acid derivative. This thermodynamically driven process provides access to 3-substituted azetidines that can be further functionalized. The 3-bromo substituent serves as a useful handle for introducing a variety of nucleophiles, including cyanide, thiocyanate, and azide, at the C3 position of the azetidine ring.
| Aziridine Precursor | Reaction Condition | Azetidine Product |
| Alkyl 2-(bromomethyl)aziridine-2-carboxylate | Reflux in DMSO | Alkyl 3-bromoazetidine-3-carboxylate |
Functionalization and Derivatization of Azetidine Carboxylic Acid Cores
The development of stereoselective methods for the synthesis of azetidine carboxylic acids is crucial for accessing enantiomerically pure compounds with specific biological activities. Asymmetric catalysis and the use of chiral auxiliaries are two prominent strategies to achieve stereocontrol.
Stereoselective and Enantioselective Synthesis
Asymmetric Catalysis in Azetidine Stereocontrol
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of azetidine derivatives. One approach involves the metal-catalyzed asymmetric reduction of prochiral azetinyl-carboxylic acids. For instance, the use of chiral ruthenium complexes as catalysts for the hydrogenation of 2-azetinylcarboxylic acids can furnish 2-azetidinylcarboxylic acids with high enantiomeric excess.
Another strategy utilizes chiral ligands to control the stereochemical outcome of reactions catalyzed by metal centers. For example, enantiomerically pure 2,4-cis-disubstituted amino azetidines have been synthesized and employed as ligands in copper-catalyzed Henry reactions between aldehydes and nitromethane. These chiral azetidine-based ligands create a chiral environment around the copper catalyst, leading to the formation of the product with high enantioselectivity. The rigid and concave structure of the cis-azetidine ligand is believed to be crucial for achieving effective stereochemical control.
| Catalytic System | Reaction Type | Product | Enantiomeric Excess (e.e.) |
| Chiral Ruthenium Complex | Asymmetric Hydrogenation | 2-Azetidinylcarboxylic acid | Up to 94:6 er |
| Copper / Chiral Azetidine Ligand | Henry Reaction | β-Nitro alcohol | >99% e.e. (for alkyl aldehydes) |
Chiral Auxiliary and Resolving Agent Applications
The use of chiral auxiliaries is a well-established method for inducing stereoselectivity in organic synthesis. In the context of azetidine synthesis, chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical course of a reaction, and are subsequently removed.
For example, (S)-1-phenylethylamine has been utilized as a chiral auxiliary in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.org This chiral amine serves as both a source of chirality and a nitrogen atom donor in the construction of the azetidine ring.
Similarly, chiral tert-butanesulfinamide has been employed as an effective chiral auxiliary for the stereoselective synthesis of C-2-substituted azetidines. The synthetic route involves the reaction of sulfinimines with a Reformatsky reagent, followed by reduction and cyclization to afford the desired azetidine with a high degree of stereoselectivity. rsc.org The sulfinyl group can be readily cleaved under acidic conditions to provide the free azetidine. This method is advantageous as both enantiomers of the chiral auxiliary are commercially available, allowing for access to either enantiomer of the final product.
Resolving agents are used to separate a racemic mixture of enantiomers. While not a method of asymmetric synthesis, resolution is a practical approach to obtain enantiomerically pure compounds. This technique can be applied to azetidine carboxylic acid derivatives to isolate the desired enantiomer.
| Chiral Auxiliary | Application |
| (S)-1-Phenylethylamine | Synthesis of enantiomeric azetidine-2,4-dicarboxylic acids rsc.org |
| tert-Butanesulfinamide | Stereoselective synthesis of C-2-substituted azetidines rsc.org |
C-H Functionalization and Cross-Coupling Strategies
The direct functionalization of C-H bonds and the implementation of cross-coupling reactions represent powerful tools for the late-stage modification of the azetidine scaffold. These methods offer efficient pathways to introduce molecular complexity, enabling the synthesis of diverse analogs of this compound from common precursors.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While direct application on the parent this compound is challenging, these methods are invaluable for functionalizing precursors.
The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, has been successfully applied to azetidine systems. For instance, 3-iodoazetidine (B8093280) derivatives can undergo Hiyama cross-coupling reactions with arylsilanes, a process mechanistically related to the Suzuki reaction, to furnish 3-arylazetidines in good yields under mild conditions. organic-chemistry.org A significant challenge in using substrates containing free carboxylic acids in Suzuki couplings is the potential for the carboxylate to coordinate with the palladium catalyst, potentially deactivating it. reddit.com Therefore, a common strategy involves using an ester of the carboxylic acid, which can be hydrolyzed in a subsequent step. reddit.com The reaction of arylboronic acids with acyl chlorides or anhydrides, known as acylative Suzuki coupling, also provides a direct route to ketones, which could be a strategic consideration in certain synthetic routes. nih.govmdpi.com
The general approach for a Suzuki-Miyaura coupling on an azetidine-3-carboxylic acid derivative would typically involve the following components:
| Component | Example | Purpose |
| Azetidine Substrate | N-Protected 3-halo-azetidine-3-carboxylate | Electrophilic partner |
| Boron Reagent | Arylboronic acid or ester | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |
| Base | Cs₂CO₃, K₂CO₃ | Activates the organoboron reagent |
| Solvent | Toluene, DMF, Dioxane/Water | Provides the reaction medium |
This table is a generalized representation of a typical Suzuki-Miyaura reaction setup.
While specific examples for Negishi (organozinc) and Giese (radical) reactions on azetidine-3-carboxylic acid scaffolds are less commonly reported in readily available literature, their principles are widely applied in organic synthesis. The Negishi coupling is known for its high reactivity and functional group tolerance. The Giese addition would involve the radical addition to an activated alkene, a potential strategy for introducing alkyl side chains at the C-3 position if a suitable radical precursor is installed on the ring.
Directed C-H activation has emerged as a transformative strategy for functionalizing otherwise inert C(sp³)–H bonds with high regioselectivity. nih.gov This approach utilizes a directing group covalently attached to the substrate to guide a transition metal catalyst to a specific C-H bond.
For azetidine systems, picolinamide (B142947) (PA) and 8-aminoquinoline (B160924) have proven to be effective directing groups for palladium-catalyzed C-H functionalization. researchgate.netacs.org In this methodology, an amine precursor to the azetidine is first acylated with picolinamide. The picolinamide nitrogen acts as a directing group, enabling the palladium catalyst to selectively activate a γ-C(sp³)–H bond, leading to intramolecular amination and formation of the azetidine ring or intermolecular arylation at that position. researchgate.netacs.orgresearchgate.net This strategy has been used to synthesize stereochemically defined and synthetically useful azetidine carboxylic acid building blocks. acs.org
The carboxylic acid functionality itself can serve as a directing group. researchgate.net Palladium-catalyzed β-methylene C–H activation of carboxylic acids can lead to the formation of α,β-unsaturated products, demonstrating the utility of the native carboxyl group in guiding reactivity. nih.gov This approach offers a modular way to functionalize carbon frameworks by leveraging the ubiquitous carboxylic acid group, which can later be removed or used for further transformations. nih.gov
A representative scheme for directed C-H arylation is shown below:
| Substrate | Directing Group | Catalyst/Reagents | Product | Yield Range | Ref |
| Triterpenoid Picolinamide | Picolinamide | Pd(OAc)₂/CuBr₂/CsOAc | C(sp³)-H Arylated Triterpenoid | 29-83% | researchgate.net |
| Azetidine-2-carboxylic acid deriv. | 8-aminoquinoline | Pd(OAc)₂ / Aryl Iodide | C-3 Arylated Azetidine | Broad Scope | acs.org |
| Aliphatic Carboxylic Acids | Carboxylate | Pyridine-pyridone ligands / Pd catalyst | α,β-unsaturated carboxylic acids | N/A | nih.gov |
This table illustrates examples of directing groups and conditions used in C-H activation reactions on relevant scaffolds.
Introduction of the Carbamoyl (B1232498) Moiety and Other N-Substituents
The functionalization of the azetidine nitrogen is a critical step in the synthesis of this compound and its analogs. This requires methods that are both efficient and regioselective.
The nitrogen atom of the azetidine ring is a nucleophilic center that can be functionalized through various N-alkylation and N-arylation reactions. organic-chemistry.org For a substrate like azetidine-3-carboxylic acid, the carboxylic acid group is typically protected as an ester (e.g., methyl or ethyl ester) prior to N-functionalization to prevent side reactions, such as acid-base chemistry or unwanted reactions with alkylating agents.
Intramolecular cyclization is a common method to form the azetidine ring itself, which inherently defines the N-substituent if a primary amine is used as the starting material. nih.govmagtech.com.cn For example, reacting a suitably substituted 1,3-diol with an amine can generate the N-substituted azetidine core. organic-chemistry.org Subsequent modification of the N-substituent is also possible, for instance, by debenzylation via hydrogenation, which frees the nitrogen for further functionalization. researchgate.net
The introduction of the carbamoyl group (–C(O)NH₂) onto the azetidine nitrogen is the defining step for the synthesis of the target compound. Several general protocols for carbamoylation can be adapted for this purpose.
A highly effective method involves the use of isocyanate precursors. Isocyanates can be generated in situ from sources like oxamic acids or arylamines and then trapped with the azetidine nitrogen to form the urea (B33335) linkage of the carbamoyl group. organic-chemistry.org This avoids handling potentially hazardous isocyanate reagents directly.
Alternative carbamoylation agents include:
Carbonylimidazolide: This reagent reacts in a one-pot procedure with the amine (the azetidine nitrogen) and a source of ammonia (B1221849) to provide the carbamoyl product. organic-chemistry.org
Transcarbamoylation: Reagents such as urea or methyl carbamate (B1207046) can be used as carbamoyl donors in catalyzed reactions, often with indium or tin catalysts, providing an eco-friendly route. organic-chemistry.org
N-Substituted carbamoyl chlorides: These can be formed in situ and reacted with the azetidine to yield the desired product. organic-chemistry.org
A general comparison of carbamoylation methods is presented below:
| Method | Reagents | Key Features | Ref |
| In situ Isocyanate | Oxamic acid, photocatalyst | Mild, avoids handling isocyanates | organic-chemistry.org |
| Carbonylimidazolide | 1,1'-Carbonyldiimidazole (CDI), NH₃ | One-pot, high purity via precipitation | organic-chemistry.org |
| Transcarbamoylation | Urea, Indium triflate | Eco-friendly carbonyl source | organic-chemistry.org |
| CO₂ Fixation | Amine, CO₂, Halide, Cs₂CO₃ | Utilizes CO₂ as a C1 source | organic-chemistry.org |
This table summarizes common protocols for the synthesis of carbamates/ureas applicable to N-carbamoylation.
Sustainable Chemistry Approaches in Azetidine Carboxylic Acid Synthesis
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. For azetidine carboxylic acids, this involves using environmentally benign solvents, developing catalytic processes, and exploring biocatalytic and flow chemistry methodologies.
A notable advancement is the development of a continuous flow synthesis for substituted azetidines. acs.org This approach allows for the safe handling of reactive intermediates like lithiated species at higher temperatures than in batch processing and can be combined with the use of greener solvents such as cyclopentylmethyl ether. acs.org
Biocatalysis offers a highly sustainable route to chiral molecules. The production of L-Azetidine-2-carboxylic acid has been demonstrated in engineered Escherichia coli strains. acs.org This biological route, utilizing the methionine salvage pathway, represents a green and sustainable method for producing the core amino acid structure, which could then be chemically modified. acs.org Such bio-based approaches avoid harsh reagents and minimize waste, aligning perfectly with the goals of sustainable chemistry. acs.org
Furthermore, the use of CO₂ as a renewable C1 feedstock for producing carbamates is a promising green strategy. organic-chemistry.orgorganic-chemistry.org Systems using reagents like Si(OMe)₄ and DBU can capture and convert CO₂ directly into carbamates, offering a sustainable alternative to traditional phosgene-based methods. organic-chemistry.org
Green Solvents and Reagents
The selection of solvents and reagents is a critical factor in the environmental impact of a synthetic process. Traditional syntheses of heterocyclic compounds often rely on polar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents such as dichloromethane (B109758) (DCM). However, due to toxicity and disposal concerns, a significant research effort has been directed towards identifying greener alternatives. researchgate.netrsc.org
In the context of synthesizing azetidine-3-carboxylic acid derivatives, water has been employed as a solvent for key hydrolysis steps. For instance, the hydrolysis of an N-benzyl azetidine-3-carboxylic acid methyl ester intermediate can be effectively carried out in hot, preferably boiling, water, eliminating the need for organic solvents in this step. googleapis.com This approach is not only environmentally friendly but also simplifies the workup procedure.
For reactions requiring polar aprotic conditions, such as amide bond formation or reactions involving protecting groups, solvents like propylene (B89431) carbonate have emerged as viable green substitutes for DMF and DCM. rsc.org Studies in the related field of peptide synthesis have demonstrated that propylene carbonate is an effective medium for both coupling and deprotection reactions, offering comparable or even superior yields to traditional solvents. rsc.org Another class of green solvents includes γ-Valerolactone (GVL), which can be derived from biomass and shows promise as a replacement for hazardous polar aprotic solvents.
Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario. Boric acid has been identified as an efficient catalyst for the direct amidation of carboxylic acids without the need for a solvent. sciepub.com This method, which can proceed via simple heating of the reactants, avoids the large volumes of solvent waste that dominate the mass intensity of many chemical processes. unibo.it The use of hydrogen peroxide (H₂O₂) as a "green" oxidant is another important strategy, as its only byproduct is water.
| Conventional Solvent/Reagent | Green Alternative | Application in Azetidine Synthesis | Environmental Benefit |
|---|---|---|---|
| Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Propylene Carbonate, γ-Valerolactone (GVL) | Coupling and deprotection steps | Reduced toxicity and environmental persistence |
| Organic Solvents for Hydrolysis | Water | Hydrolysis of ester intermediates | Eliminates organic solvent waste, simplifies workup |
| Stoichiometric Coupling Reagents | Catalytic Boric Acid | Amide bond formation | Reduces waste, enables solvent-free conditions |
| Traditional Oxidants | Hydrogen Peroxide (H₂O₂) | Oxidation steps | Water is the only byproduct |
Enzymatic Transformations and Biocatalysis
Biocatalysis offers a powerful approach to enhance the sustainability of chemical synthesis by leveraging the high selectivity and efficiency of enzymes, which typically operate in mild, aqueous conditions.
While the direct enzymatic synthesis of this compound is not extensively documented, related enzymatic transformations provide a clear pathway for its development. The formation of the crucial amide bond is a prime target for biocatalysis. Carboxylic acid reductases (CARs) have been shown to possess promiscuous amidation activity. These enzymes can activate carboxylic acids, such as a protected azetidine-3-carboxylic acid precursor, to form an acyl-adenylate intermediate. In the absence of the reducing cofactor NADPH, this activated intermediate can react with an amine nucleophile (such as ammonia or an ammonia equivalent) to form an amide bond, with water as the primary solvent. polimi.it This method was successfully applied to the synthesis of the anticonvulsant ilepcimide (B1204553) with high conversion rates. polimi.it
Lipases, such as Candida antarctica lipase, are also effective catalysts for the amidation of carboxylic acids. researchgate.net These enzymes can facilitate the condensation of a carboxylic acid and an amine in a solvent-free system, avoiding the need for any activating agents and reducing waste. researchgate.net Such a process could be envisioned for the final carbamoylation step in the synthesis of the target molecule.
Enzymes can also play a role in the synthesis of the azetidine ring itself. For example, intramolecular cyclization reactions, a common strategy for forming the strained four-membered ring, can potentially be mediated by enzymes, offering high stereoselectivity under mild conditions. rsc.org Furthermore, hydrolase enzymes could be employed for the selective deprotection of precursor molecules, avoiding the harsh acidic or basic conditions often required in traditional chemical methods.
| Enzyme Class | Potential Reaction | Substrate Analog | Green Chemistry Advantage |
|---|---|---|---|
| Carboxylic Acid Reductase (CAR) | Amide bond formation (Carbamoylation) | Azetidine-3-carboxylic acid | Aqueous medium, high selectivity, avoids hazardous coupling reagents |
| Lipase (e.g., Candida antarctica) | Amide bond formation (Carbamoylation) | Azetidine-3-carboxylic acid | Solvent-free conditions, high yield, no activating agents required |
| Hydrolase | Deprotection of ester or amide groups | Protected azetidine precursors | Mild reaction conditions (neutral pH, room temp.), high chemo- and regioselectivity |
Atom Economy and Waste Minimization Principles
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com Maximizing atom economy is crucial for minimizing waste. Addition and rearrangement reactions are inherently high in atom economy (often 100%), while substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. nih.gov
To analyze the atom economy for the synthesis of this compound, we can consider a plausible synthetic route starting from diethyl bis(hydroxymethyl)malonate, based on a documented process for the precursor azetidine-3-carboxylic acid. scispace.comgoogle.com
Step 1: Triflation of Diethyl bis(hydroxymethyl)malonate This step is a substitution reaction where hydroxyl groups are converted into triflate leaving groups. It has a poor atom economy due to the large mass of the triflic anhydride (B1165640) and the base (like pyridine) that becomes waste.
Step 2: Intramolecular Cyclization with Benzylamine The formation of the azetidine ring is another substitution reaction. The N-benzyl protected azetidine is formed, but the two triflate groups and the protons removed by the base become waste products.
Step 3: Hydrolysis and Decarboxylation Hydrolysis of the two ester groups followed by decarboxylation yields the N-benzyl-azetidine-3-carboxylic acid. This step releases ethanol (B145695) and carbon dioxide. While CO₂ is a gas, the ethanol must be managed as waste.
Step 4: Hydrogenation (Debenzylation) The removal of the benzyl (B1604629) protecting group via hydrogenation is an atom-economical step in principle if the catalyst is efficient. The benzyl group is converted to toluene, a recyclable byproduct, and the desired azetidine-3-carboxylic acid is formed.
Step 5: Carbamoylation The final step would involve converting the N-H of the azetidine ring into a carbamoyl group (-CONH₂). A direct catalytic amidation, for instance with urea, would be more atom-economical than using reagents like isocyanates, which would generate byproducts.
The following table provides a theoretical atom economy analysis for the synthesis of the precursor, azetidine-3-carboxylic acid, based on the described route.
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| 1. Triflation | Diethyl bis(hydroxymethyl)malonate, Triflic Anhydride, Pyridine | Diethyl bis((trifluoromethylsulfonyloxy)methyl)malonate | Pyridinium triflate | ~50% |
| 2. Cyclization | Product from Step 1, Benzylamine, Base | 1-Benzyl-3,3-azetidinedicarboxylic acid diethyl ester | Triflate salts, Base salts | ~45% |
| 3. Hydrolysis & Decarboxylation | Product from Step 2, Water, Acid/Base | 1-Benzylazetidine-3-carboxylic acid | Ethanol, Carbon Dioxide | ~70% |
| 4. Hydrogenation | Product from Step 3, H₂ | Azetidine-3-carboxylic acid | Toluene | ~52% |
Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. The values are estimates and depend on the specific reagents and stoichiometry used.
Chemical Transformations and Reactivity Studies of 1 Carbamoylazetidine 3 Carboxylic Acid Derivatives
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of 1-carbamoylazetidine-3-carboxylic acid derivatives is a versatile handle for a variety of chemical transformations. These include decarboxylative processes that generate reactive intermediates for carbon-carbon bond formation and the synthesis of classical carboxylic acid derivatives such as esters and amides.
Decarboxylative Processes and Their Mechanisms
Decarboxylation provides a powerful method for converting the C–COOH bond into a C–C, C–H, or C-heteroatom bond, with carbon dioxide as the sole byproduct. wikipedia.org For derivatives of cyclic amino acids like this compound, these reactions often proceed via radical or ionic intermediates, enabling a range of subsequent transformations.
Oxidative decarboxylation involves the removal of the carboxyl group accompanied by an oxidation event, typically generating a carbon-centered radical or a carbocationic intermediate. wikipedia.orgtaylorandfrancis.com These methods are particularly effective for α-amino acids and their N-acyl derivatives.
The mechanism often begins with a single-electron transfer (SET) from the carboxylate to a photocatalyst or an anode, generating a carboxyl radical. This species rapidly loses CO2 to form an α-amino radical. manchester.ac.uk This radical can then be further oxidized to a reactive N-acyliminium ion or participate directly in bond-forming reactions. acs.orgnih.gov
Electrochemical Methods: Anodic oxidation, known as the Hofer-Moest reaction, is an effective way to generate N-acyliminium ions from N-acyl amino acids. nih.govresearchgate.net This process involves the electrochemical oxidation of the carboxylate, followed by decarboxylation and a second oxidation of the resulting radical. acs.orgnih.gov For a derivative of this compound, this would lead to a highly electrophilic azetidinyl N-acyliminium ion, which can be trapped by nucleophiles.
Photocatalytic Methods: Visible-light photoredox catalysis offers a mild alternative for oxidative decarboxylation. nih.gov An excited photocatalyst oxidizes the carboxylate to initiate the decarboxylation sequence, generating a radical intermediate under neutral conditions. acs.orgnih.gov Cerium-based catalysts, for instance, can facilitate the aerobic decarboxylative oxygenation of carboxylic acids. nih.gov
The general pathway for oxidative decarboxylation can be summarized as follows:
Initial Oxidation: A single electron is removed from the carboxylate anion.
Decarboxylation: The resulting acyloxyl radical rapidly extrudes CO2 to form a carbon-centered radical at the 3-position of the azetidine (B1206935) ring.
Intermediate Fate: The azetidinyl radical can either be trapped by a reaction partner or undergo further oxidation to an N-acyliminium ion intermediate, which then reacts with nucleophiles.
Decarboxylative cross-coupling has become a key strategy for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, using readily available carboxylic acids as substitutes for organometallic reagents. wikipedia.orgnih.gov Derivatives of this compound are suitable precursors for generating nucleophilic azetidin-3-yl radicals for these couplings. acs.orgnih.gov
Photoredox/Nickel Dual Catalysis: A prominent method involves the synergistic merger of visible-light photoredox catalysis and nickel catalysis. princeton.edu In this cycle, an excited photocatalyst (e.g., an iridium complex) oxidizes the carboxylate, leading to the formation of an azetidin-3-yl radical. nih.gov Concurrently, a Ni(0) complex undergoes oxidative addition to an electrophilic coupling partner (e.g., an aryl halide) to form an Ar-Ni(II) species. The azetidin-3-yl radical is then captured by this nickel complex, generating a high-valent Ni(III) intermediate. Reductive elimination from this intermediate furnishes the C-C coupled product and regenerates a Ni(I) species, which is reduced by the photocatalyst to close both catalytic cycles. nih.govprinceton.edu This approach has been successfully applied to the enantioselective arylation of α-amino acids. princeton.edu
Photoredox-Catalyzed Alkylation: In the absence of a metal co-catalyst, azetidin-3-yl radicals generated via photoredox-catalyzed decarboxylation can directly engage in reactions such as conjugate additions to activated alkenes (Giese reaction). nih.govresearchgate.net Studies on 3-aryl-azetidine-3-carboxylic acids show that the tertiary benzylic azetidine radicals formed readily add to Michael acceptors to create medicinally relevant 3-aryl-3-alkyl substituted azetidines. acs.orgdigitellinc.com The strain within the four-membered ring is suggested to influence the reactivity and stability of the radical intermediate. researchgate.net
Below is a table summarizing representative decarboxylative cross-coupling reactions involving azetidine derivatives.
| Azetidine Precursor | Coupling Partner | Catalysis System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Boc-3-phenylazetidine-3-carboxylic acid | Methyl acrylate | fac-Ir(ppy)3 | 3-Aryl-3-alkyl azetidine | 85 | nih.govresearchgate.net |
| N-Boc-3-phenylazetidine-3-carboxylic acid | N-Phenylmaleimide | fac-Ir(ppy)3 | 3-Aryl-3-alkyl azetidine | 94 | nih.govresearchgate.net |
| N-Boc-proline | 4-Iodotoluene | Ir(ppy)2(dtbbpy)PF6 / NiBr2·glyme | Arylated proline | 94 | princeton.edu |
| N-Boc-azetidine-2-carboxylic acid | 4-Bromobenzonitrile | Ir(ppy)2(dtbbpy)PF6 / NiBr2·glyme | Arylated azetidine | 72 | princeton.edu |
The decarboxylation of cyclic α-amino acids can be used to generate reactive dipoles for cycloaddition reactions, providing a powerful route to complex heterocyclic scaffolds. beilstein-journals.org The most common application is the generation of azomethine ylides for 1,3-dipolar cycloadditions. rsc.orgnih.gov
The process is typically initiated by the condensation of an α-amino acid derivative with an aldehyde or ketone (often an isatin). nih.gov This condensation, followed by spontaneous decarboxylation, generates a transient azomethine ylide. This 1,3-dipole is then trapped in situ by a dipolarophile (such as an activated alkene or alkyne) to form a five-membered pyrrolidine (B122466) ring, often with high stereoselectivity. rsc.orgmdpi.comnih.gov
For a derivative of this compound, this reaction would proceed via the following mechanistic steps:
Condensation: The secondary amine of the azetidine ring condenses with a carbonyl compound.
Decarboxylation: The resulting intermediate undergoes thermal or base-catalyzed decarboxylation.
Ylide Formation: An azomethine ylide is formed, with the dipole spanning the nitrogen and the exocyclic carbon derived from the carbonyl partner.
[3+2] Cycloaddition: The ylide reacts with a dipolarophile to construct a new five-membered ring fused to the azetidine core, creating a spirocyclic or fused polycyclic system. nih.govmdpi.com
This strategy enables the synthesis of complex molecular architectures from simple starting materials in a highly convergent manner. beilstein-journals.org
Formation of Carboxylic Acid Derivatives
The carboxylic acid functionality of this compound can be readily converted into a variety of derivatives, most notably esters and amides, using standard synthetic protocols.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H2SO4, TsOH), is a classical and direct approach. masterorganicchemistry.comyoutube.com For more sensitive or sterically hindered substrates, coupling reagents are often employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective at room temperature and suppresses side reactions. organic-chemistry.org
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry. Direct amidation can be achieved by heating the carboxylic acid with an amine, though this often requires harsh conditions. mdpi.com More commonly, the carboxylic acid is first activated with a coupling reagent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBT) are widely used to generate an active ester intermediate, which then smoothly reacts with a primary or secondary amine to form the corresponding amide. google.com This method is highly efficient and minimizes racemization when chiral amino acids are used. mdpi.com Another approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. researchgate.net
These fundamental transformations provide access to a wide array of ester and amide derivatives of this compound, enabling the modulation of physicochemical properties and the introduction of further synthetic handles.
Acyl Halide and Anhydride (B1165640) Formations
The carboxylic acid moiety of this compound is a prime site for activation, enabling its conversion into more reactive derivatives such as acyl halides and anhydrides. These transformations are fundamental in peptide synthesis and other coupling reactions, converting the hydroxyl group of the carboxylic acid into a better leaving group.
Acyl Halide Formation: The conversion of this compound to its corresponding acyl chloride, 1-carbamoylazetidine-3-carbonyl chloride, is typically achieved using standard halogenating agents. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this purpose. vanderbilt.eduyoutube.com The reaction with thionyl chloride, for example, proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride, along with sulfur dioxide and hydrogen chloride as byproducts. youtube.com Similarly, phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be employed. vanderbilt.edu These highly reactive acyl halides serve as key intermediates for synthesizing esters and amides.
Anhydride Formation: Symmetric or mixed anhydrides of this compound can be synthesized through several routes. A common laboratory method involves the reaction of the corresponding acyl chloride with a carboxylate salt. vanderbilt.edunih.gov For instance, reacting 1-carbamoylazetidine-3-carbonyl chloride with the sodium or triethylammonium (B8662869) salt of another carboxylic acid would yield a mixed anhydride. google.com Alternatively, direct dehydration coupling of two carboxylic acid molecules can be promoted by various reagents. A highly efficient modern method utilizes triphenylphosphine (B44618) oxide and oxalyl chloride to facilitate anhydride formation under mild conditions. nih.govnih.gov Such anhydrides are valuable acylating agents, often used in organic synthesis for their enhanced reactivity compared to carboxylic acids, while being less corrosive and moisture-sensitive than acyl chlorides. researchgate.net
| Transformation | Starting Material | Typical Reagents | Expected Product |
|---|---|---|---|
| Acyl Halide Formation | This compound | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | 1-Carbamoylazetidine-3-carbonyl chloride |
| Symmetric Anhydride Formation | This compound | Triphenylphosphine oxide/(COCl)₂, Acetic anhydride (heat) | 1-Carbamoylazetidine-3-carboxylic anhydride |
| Mixed Anhydride Formation | This compound + Acyl Chloride (R'COCl) | Base (e.g., Pyridine, Triethylamine) | 1-Carbamoylazetidine-3-carboxylic R'-carboxylic anhydride |
Reactivity of the Azetidine Ring System
The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which is a driving force for its unique reactivity. rsc.org While more stable and easier to handle than the highly strained three-membered aziridines, the azetidine ring is susceptible to reactions that relieve this strain. rsc.org
Ring-Opening Reactions
The strain within the azetidine ring makes it vulnerable to nucleophilic attack, leading to ring-opening. These reactions are often regioselective and can be promoted under various conditions. For instance, in the presence of a strong acid, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion. This species is highly susceptible to attack by nucleophiles, which can lead to the cleavage of a carbon-nitrogen bond. nih.govresearchgate.net The site of nucleophilic attack is influenced by the substituents on the ring. Studies on related 2-arylazetidine-2-carboxylic acid derivatives have shown that ammonium (B1175870) salts derived from them undergo site-selective ring-opening upon reaction with halide nucleophiles to yield γ-halo-α-amino acid derivatives. researchgate.net While specific studies on this compound are not prevalent, it is expected to undergo similar ring-opening reactions, particularly under harsh acidic conditions or with potent nucleophiles, yielding derivatives of γ-aminobutyric acid.
Stability under Various Reaction Conditions
The stability of the azetidine ring is a critical factor in its synthetic utility. The substitution on the ring nitrogen plays a crucial role in modulating this stability. The electron-withdrawing nature of the N-carbamoyl group in this compound is expected to decrease the basicity of the ring nitrogen. This reduction in basicity can enhance the ring's stability under acidic conditions by disfavoring the formation of the highly reactive azetidinium ion. nih.gov
However, studies on analogous N-substituted azetidines have revealed potential decomposition pathways. For example, certain N-aryl azetidines with a pendant amide group have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov This process involves the nucleophilic attack of the amide oxygen onto a carbon of the protonated azetidine ring. The stability was found to be highly dependent on the pKa of the azetidine nitrogen and the length of the chain connecting the amide and the ring. nih.gov For this compound, the direct attachment of the carbamoyl (B1232498) group to the ring nitrogen might preclude such an intramolecular pathway, but its stability in strongly acidic or basic media requires careful consideration during synthetic planning.
Intermolecular and Intramolecular Reaction Pathways
The multifunctional nature of this compound allows for a variety of intermolecular and intramolecular interactions and reaction pathways.
Intermolecular Pathways: Like other carboxylic acids, this compound can form strong intermolecular hydrogen bonds. libretexts.org In the solid state or in non-polar solvents, it is likely to exist as a hydrogen-bonded dimer, where the carboxyl group of one molecule interacts with that of another. libretexts.org Furthermore, the N-H protons of the carbamoyl group and the carbonyl oxygens provide additional sites for hydrogen bonding, potentially leading to extensive networks. These intermolecular forces significantly influence the compound's physical properties, such as its melting point and solubility.
Advanced Applications in Synthetic Organic Chemistry
1-Carbamoylazetidine-3-carboxylic Acid as a Synthetic Intermediate
As a functionalized four-membered ring, this compound possesses multiple reactive sites that, in principle, make it a versatile synthetic intermediate. The carboxylic acid group can be activated for amide bond formation or other nucleophilic substitutions. The carbamoyl (B1232498) group (a urea (B33335) functional group) on the nitrogen atom influences the ring's electronic properties and can participate in hydrogen bonding. Azetidine (B1206935) carboxylic acids are generally valued as important scaffolds and building blocks for creating a variety of biologically active heterocyclic compounds and peptides. nih.gov The strained azetidine ring itself can be a target for ring-opening reactions, leading to diverse linear structures.
Azetidine Carboxylic Acids in Peptide Chemistry and Foldamer Design
The incorporation of non-natural amino acids is a key strategy in modern peptide chemistry to create peptides with enhanced stability, specific conformations, and novel biological activities. Azetidine carboxylic acids are a prominent class of such building blocks.
Conformationally Constrained Amino Acid Mimetics
The rigid four-membered ring of azetidine carboxylic acids significantly restricts the torsional angles of the peptide backbone when incorporated into a peptide chain. This conformational constraint is a desirable feature for designing peptidomimetics and foldamers—synthetic oligomers that fold into well-defined secondary structures. Azetidine-2-carboxylic acid, a proline analogue, has been widely studied for its ability to induce specific turns and secondary structures in peptides. acs.org For instance, the presence of 2-azetidinylcarboxylic acids within peptide chains can induce γ-turns. acs.org While peptides containing azetidine residues are generally more flexible than those with proline, they still impose significant conformational limitations that are crucial for mimicking the secondary structures of natural peptides. acs.org
Incorporation into Peptide Chains
Azetidine carboxylic acids can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. acs.org The synthesis of peptides containing these non-natural amino acids allows for the exploration of structure-activity relationships. For example, azetidine-3-carboxylic acid, as a conformationally constrained analogue of β-proline, has been used in the preparation of endomorphin tetrapeptides. nih.gov The unique structural constraints imposed by the azetidine ring can lead to peptides with altered binding affinities for their biological targets and increased resistance to enzymatic degradation.
Scaffold in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and chemical biology research. The azetidine core is an attractive scaffold for DOS due to its three-dimensional character and the potential for functionalization at multiple points.
Generation of Densely Substituted and Bridged Heterocycles
The functional groups on the azetidine ring can be manipulated to generate more complex molecular architectures. For instance, densely functionalized azetidine ring systems can be used to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov The inherent ring strain of the azetidine can be harnessed in strain-release-driven reactions to construct larger or more intricate heterocyclic systems, a strategy that has been applied to the synthesis of various azetidine-based scaffolds. rsc.org
Library Generation for Chemical Biology Research
The azetidine scaffold is utilized in the generation of small molecule libraries for screening against biological targets. The synthesis and diversification of azetidine-based scaffolds have been employed to create libraries of compounds with drug-like properties. nih.gov For example, libraries of spirocyclic azetidines have been synthesized for applications in targeting the central nervous system. The ability to systematically modify the substituents on the azetidine ring allows for the creation of a diverse collection of molecules to probe biological systems and identify new therapeutic leads.
Development of Constrained Analogues and Bioisosteres
In medicinal chemistry, the strategic modification of a lead compound is crucial for optimizing its pharmacological profile. Two key strategies employed in this process are the development of conformationally constrained analogues and the use of bioisosteric replacements. mdpi.comcambridgemedchemconsulting.com The incorporation of conformational constraints, such as introducing cyclic structures or bulky groups, can reduce the flexibility of a molecule. researchgate.net This often leads to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for a specific biological target. mdpi.comresearchgate.net Bioisosterism involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, metabolic stability, or pharmacokinetic properties. drughunter.comnih.gov
Constrained Analogues of Azetidine Carboxylic Acids
The azetidine ring of this compound itself provides a degree of conformational constraint compared to acyclic amino acids. nih.gov Further constraining this scaffold can fine-tune its interaction with biological targets. Research into related azetidine-based amino acids demonstrates this principle effectively. For instance, a series of C-4 alkyl-substituted analogues of trans-2-carboxyazetidine-3-acetic acid, which can be viewed as conformationally constrained analogues of glutamic acid, were synthesized and evaluated for their activity at glutamate (B1630785) receptors and transporters. rsc.org
The introduction of a methyl group at the C-4 position of the azetidine ring was found to significantly alter the pharmacological profile. rsc.org These constrained analogues were synthesized through a key step involving an anionic 4-exo-tet ring closure to form the azetidine ring. rsc.org The resulting diastereoisomers were then separated and further converted into the final azetidinic amino acids. rsc.org The pharmacological evaluation of these compounds revealed that specific substitutions could introduce selectivity for certain glutamate transporter subtypes. For example, compounds 36 and 40 were identified as selective inhibitors of the EAAT2 glutamate transporter subtype, whereas the parent compound 35 was inactive. rsc.org
| Compound | Structure | EAAT1 Inhibition (IC50, µM) | EAAT2 Inhibition (IC50, µM) | EAAT3 Inhibition (IC50, µM) |
|---|---|---|---|---|
| 35 | Azetidinic amino acid analogue | > 300 | > 300 | > 300 |
| 36 | C-4 methyl substituted analogue | > 300 | 150 ± 20 | > 300 |
| 40 | C-4 ethyl substituted analogue | > 300 | 180 ± 50 | > 300 |
Bioisosteric Replacement Strategies
The carboxylic acid functional group is a key pharmacophoric element, often involved in critical binding interactions with biological targets. nih.govsemanticscholar.org However, its presence can lead to undesirable properties such as poor membrane permeability, rapid metabolism, and potential toxicity. semanticscholar.orgnih.gov Replacing the carboxylic acid with a suitable bioisostere is a common strategy to mitigate these issues while retaining or improving biological activity. nih.govnih.gov The success of a bioisosteric replacement is highly context-dependent, and often a panel of isosteres is screened to find the optimal replacement. drughunter.comnih.gov
Common non-classical bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, hydroxamic acids, and various acidic heterocycles like 3-hydroxyisoxazoles. nih.govnih.gov These groups mimic the acidic properties and hydrogen-bonding capabilities of the carboxylic acid to varying degrees. drughunter.com For example, 5-substituted 1H-tetrazoles are widely used as carboxylic acid surrogates, having comparable acidity (pKa ≈ 4.5–4.9) but greater lipophilicity. drughunter.com Acylsulfonamides also have pKa values in the range of carboxylic acids (4–5) and have been successfully used as replacements. nih.gov
| Entry | Compound Type | pKa | Log P | Log D (pH 7.4) |
|---|---|---|---|---|
| 1 | Carboxylic Acid (Parent) | 4.33 | 3.00 | 0.01 |
| 2 | Tetrazole Derivative | 4.62 | 2.21 | -0.42 |
| 3 | 1,3-Cyclopentanedione Derivative | 4.3 (approx.) | ~3.0 | ~0.01 |
Analytical Characterization Techniques for Azetidine Carboxylic Acid Derivatives
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For derivatives of azetidine (B1206935) carboxylic acid, HRMS is instrumental in confirming their molecular formula.
In the analysis of various metabolites, including those containing carboxylic acid functionalities, liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS) has proven effective in identifying and characterizing novel compounds in complex biological samples. researchgate.netmdpi.com This approach allows for the separation of compounds in a mixture prior to their introduction into the mass spectrometer, which then provides high-resolution mass data for each component. researchgate.net For instance, in the study of drug metabolites, HRMS data, including full scan and tandem MS/MS fragmentation, are used to elucidate the structures of metabolites, such as those involving glucuronide conjugation of a carboxylic acid group. researchgate.net
Derivatization techniques are also employed to enhance the detection of carboxylic acids by mass spectrometry. Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) and 3-nitrophenylhydrazine (B1228671) (3-NPH) react with carboxylic acids to form derivatives that are more amenable to analysis by techniques such as atmospheric pressure chemical ionization mass spectrometry (APCI-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods allow for the sensitive and selective quantification of carboxylic acids in various matrices. nih.govnih.gov
The table below illustrates hypothetical HRMS data for 1-Carbamoylazetidine-3-carboxylic acid.
| Parameter | Value |
| Molecular Formula | C₅H₈N₂O₃ |
| Calculated Monoisotopic Mass | 144.0535 u |
| Observed m/z (M+H)⁺ | 145.0608 |
| Mass Error | < 5 ppm |
| Ionization Mode | Electrospray Ionization (ESI) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution and in the solid state.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of azetidine carboxylic acid derivatives. emerypharma.com
¹H NMR: Provides information on the number and environment of protons in the molecule. For this compound, distinct signals would be expected for the protons on the azetidine ring and the carbamoyl (B1232498) group. The chemical shifts and coupling constants of the azetidine ring protons are particularly informative about the ring's conformation. capes.gov.br The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (10-12 ppm). libretexts.org
¹³C NMR: Reveals the number of unique carbon atoms. The carbonyl carbons of the carboxylic acid and carbamoyl groups are typically observed at the downfield end of the spectrum (around 160-185 ppm). libretexts.orgoregonstate.edu
¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environments in the azetidine ring and the carbamoyl group. ¹⁹F NMR would be relevant for fluorinated derivatives of azetidine carboxylic acids.
2D NMR Experiments: These experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the proton network within the molecule. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. miami.edu This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. emerypharma.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC correlation between the protons on the carbon adjacent to the carboxylic acid and the carbonyl carbon of the acid would confirm that part of the structure.
The combined use of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound. researchgate.net
A hypothetical summary of expected NMR data for this compound is presented below.
| Nucleus | Experiment | Expected Chemical Shift Range (ppm) | Key Correlations |
| ¹H | 1D | Azetidine CH₂: 3.5-4.5, Azetidine CH: 3.0-4.0, NH₂: 6.0-8.0, COOH: 10-12 | |
| ¹³C | 1D | Azetidine CH₂: 40-60, Azetidine CH: 30-50, C=O (Carboxylic Acid): 170-185, C=O (Carbamoyl): 160-175 | |
| COSY | Correlations between adjacent CH₂ and CH protons on the azetidine ring. | ||
| HSQC | Correlations between each proton and its directly attached carbon. | ||
| HMBC | Correlations from azetidine protons to carbonyl carbons. |
Solid-State NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For azetidine carboxylic acid derivatives, ssNMR can be used to study the conformation of the four-membered ring in the solid state, which can be influenced by crystal packing forces. nih.gov
Studies on crystalline carboxylic acids using ssNMR, particularly ¹⁷O NMR, have revealed details about hydrogen bonding interactions, such as the formation of dimers. nih.gov Variable-temperature ssNMR experiments can provide information on dynamic processes, such as proton transfer within these hydrogen-bonded dimers. nih.gov This technique can complement X-ray crystallography data by providing information on local disorder and dynamics that may not be apparent from diffraction studies.
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com For this compound, the FT-IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its functional groups.
The presence of a carboxylic acid is indicated by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp band between 1760 and 1690 cm⁻¹. libretexts.orgorgchemboulder.com The carbamoyl group (amide) also has a characteristic C=O stretching absorption, usually found between 1690 and 1650 cm⁻¹. oregonstate.edu Additionally, N-H stretching vibrations of the primary amide appear as one or two bands in the region of 3500-3100 cm⁻¹, and N-H bending vibrations can be observed around 1640-1550 cm⁻¹. The C-N stretching of the azetidine ring and the C-O stretching of the carboxylic acid would also produce signals in the fingerprint region (below 1500 cm⁻¹). vscht.cz
The table below summarizes the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1760 - 1690 |
| Carbamoyl | N-H stretch | 3500 - 3100 |
| Carbamoyl | C=O stretch | 1690 - 1650 |
| Carboxylic Acid | C-O stretch | 1320 - 1210 |
| Carbamoyl | N-H bend | 1640 - 1550 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule, including its absolute configuration if it is chiral. researchgate.netnih.gov For a chiral derivative of azetidine carboxylic acid, obtaining a suitable single crystal would allow for the unambiguous determination of the stereochemistry at the chiral centers. researchgate.net
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed 3D model of the molecule. thieme-connect.de For enantiomerically pure compounds, the absolute configuration can often be determined by analyzing the anomalous scattering of the X-rays. researchgate.neted.ac.uk The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. ed.ac.uk
In addition to stereochemistry, X-ray crystallography reveals important details about the solid-state structure, such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This information is crucial for understanding the conformational preferences of the azetidine ring and how the molecules pack in the crystal lattice.
Chiral Chromatography for Enantiomeric Purity Determination
For chiral azetidine carboxylic acid derivatives, it is essential to determine the enantiomeric purity, which is a measure of the excess of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose. researchgate.netresearchgate.net
This technique involves the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic mixture. This differential interaction leads to a separation of the enantiomers, which then elute from the column at different times, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these two peaks corresponds to the ratio of the enantiomers in the sample.
In some cases, derivatization of the carboxylic acid or amine functionality with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard (achiral) HPLC column. The choice of the chiral column or derivatizing agent depends on the specific properties of the azetidine carboxylic acid derivative being analyzed. mdpi.com The method must be validated for accuracy, precision, and linearity to ensure reliable determination of the enantiomeric excess. researchgate.net
Q & A
Basic: How can the structural elucidation of 1-carbamoylazetidine-3-carboxylic acid be performed using spectroscopic methods?
Answer:
Structural confirmation typically involves a combination of NMR (¹H, ¹³C, and DEPT), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example:
- NMR : The azetidine ring protons (3.0–3.5 ppm) and carbamoyl NH₂ signals (5.5–6.5 ppm) can be identified via ¹H NMR. ¹³C NMR distinguishes the carboxylic acid carbonyl (~170 ppm) and carbamoyl carbonyl (~155 ppm).
- IR : Stretching vibrations for carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups confirm functional groups.
- HRMS : Validates molecular weight and fragmentation patterns.
Compare results with literature or computational predictions for azetidine derivatives .
Basic: What are common synthetic routes to this compound?
Answer:
Two primary methods are:
- Azetidine Functionalization : Start with azetidine-3-carboxylic acid. Introduce the carbamoyl group via coupling reagents (e.g., EDC/HOBt) with an amine source.
- Cyclization Strategies : Use β-lactam precursors or amino acids (e.g., aspartic acid derivatives) in ring-closing reactions with carbamoylating agents (e.g., urea or phosgene derivatives).
Optimize reaction conditions (pH, temperature) to minimize side reactions like ring-opening .
Advanced: How should researchers address stability and handling challenges during experiments?
Answer:
This compound may exhibit hygroscopicity or thermal instability. Mitigation strategies include:
- Storage : Under inert atmosphere (argon) at –20°C.
- Handling : Use anhydrous solvents and gloveboxes to prevent hydrolysis.
- Stability Assays : Monitor degradation via HPLC or TGA (weight loss >100°C indicates decomposition). Validate purity before critical experiments .
Advanced: How can contradictory data on reactivity in different studies be resolved?
Answer:
Discrepancies (e.g., variable catalytic activity or reaction yields) may arise from:
- Impurities : Trace metals or solvents altering reactivity. Use ultra-pure reagents and validate via ICP-MS.
- Experimental Conditions : Optimize using Design of Experiments (DOE) to test variables (e.g., catalyst loading, temperature).
- Mechanistic Replication : Repeat key steps (e.g., carbamoylation) with controls and characterize intermediates .
Methodological: What analytical techniques are recommended for assessing purity and degradation products?
Answer:
- HPLC : Use a C18 column with UV detection (210–254 nm). Mobile phase: Acetonitrile/water (+0.1% TFA).
- TGA/DSC : Identify thermal degradation thresholds (e.g., mass loss at >150°C).
- LC-MS : Detect low-abundance impurities (e.g., hydrolyzed carboxylic acid or dimerized byproducts) .
Methodological: How can computational modeling aid in predicting reactivity or interactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for carbamoylation or ring-opening reactions.
- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock.
- Solvent Effects : Simulate using COSMO-RS to optimize reaction solvents. Validate predictions with experimental kinetics .
Advanced: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Answer:
- Parallel Synthesis : Use automated platforms to vary substituents (e.g., alkyl/aryl groups on the carbamoyl moiety).
- Green Chemistry : Replace toxic reagents (e.g., phosgene) with urea or carbamates in biphasic systems.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Methodological: How should researchers conduct systematic literature reviews on this compound?
Answer:
- Scoping Review : Identify key themes (synthesis, applications) using databases (PubMed, SciFinder) with keywords: "azetidine-3-carboxylic acid derivatives," "carbamoyl synthesis."
- Critical Appraisal : Prioritize studies with full spectral data and mechanistic details. Exclude non-peer-reviewed sources.
- Meta-Analysis : Compare reaction yields or biological activity across studies to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
